

Physical properties of 2-Iodo-4-methylpentane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

Cat. No.: B2614814

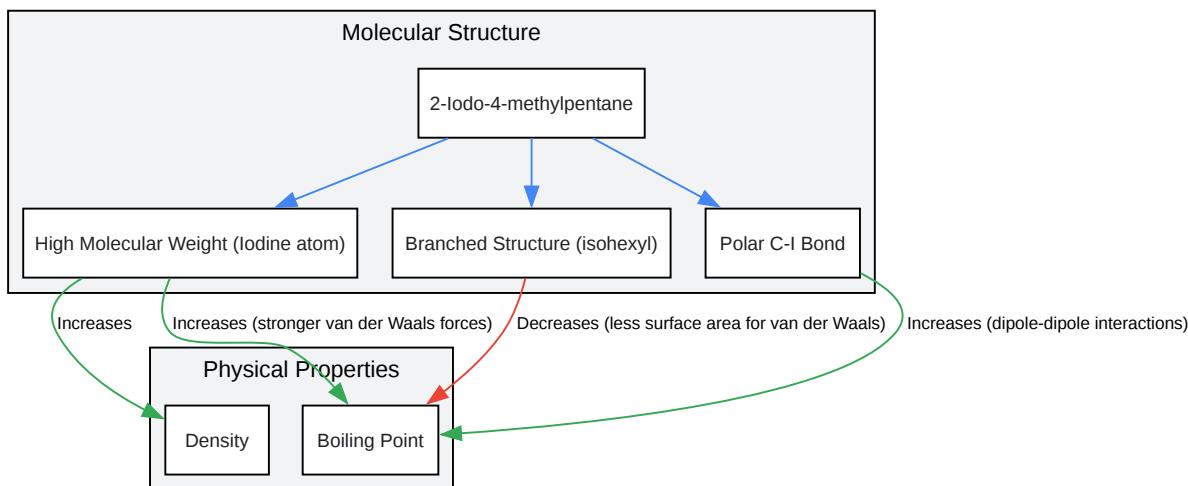
[Get Quote](#)

Physical Properties of 2-Iodo-4-methylpentane: A Technical Guide

This technical guide provides a comprehensive overview of the physical properties of **2-Iodo-4-methylpentane**, with a specific focus on its boiling point and density. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available data, experimental methodologies, and the structural basis for its physical characteristics.

While specific experimentally determined values for the boiling point and density of **2-Iodo-4-methylpentane** are not readily available in public databases, this guide presents computed data and outlines the established principles and experimental protocols for their determination.

Core Physical and Chemical Properties


2-Iodo-4-methylpentane is a halogenated derivative of hexane. Its physical properties are primarily determined by its molecular weight, the presence of the heavy iodine atom, and its branched structure. The following table summarizes key computed and experimental data available for this compound.

Property	Value	Source
Molecular Formula	C6H13I	PubChem[1][2]
Molecular Weight	212.07 g/mol	PubChem[1][2]
IUPAC Name	2-iodo-4-methylpentane	PubChem[2]
CAS Registry Number	31294-96-9	NIST WebBook
Boiling Point	Data not available	
Density	Data not available	
Kovats Retention Index (Semi-standard non-polar)	1026	PubChem[2]
Kovats Retention Index (Standard polar)	1171	PubChem[2]

Theoretical Framework: Structure-Property Relationships

The physical properties of haloalkanes like **2-Iodo-4-methylpentane** are directly influenced by their molecular structure. The following diagram illustrates the key relationships between structural features and the expected boiling point and density.

Relationship Between Molecular Structure and Physical Properties of 2-Iodo-4-methylpentane

[Click to download full resolution via product page](#)

Caption: Factors influencing the physical properties of **2-Iodo-4-methylpentane**.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the boiling point and density of liquid organic compounds such as **2-Iodo-4-methylpentane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is simple distillation.

Apparatus:

- Round-bottom flask
- Distillation head (still head) with a port for a thermometer
- Condenser

- Receiving flask
- Heating mantle or water bath
- Thermometer
- Boiling chips

Procedure:

- Assemble the distillation apparatus in a fume hood.
- Place a sample of **2-Iodo-4-methylpentane** (typically 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Begin circulating cold water through the condenser.
- Gently heat the sample in the round-bottom flask.
- Observe the temperature as the liquid begins to boil and the vapor rises.
- Record the temperature at which the vapor is in equilibrium with the condensing liquid on the thermometer bulb. This stable temperature is the boiling point.
- Record the ambient atmospheric pressure.

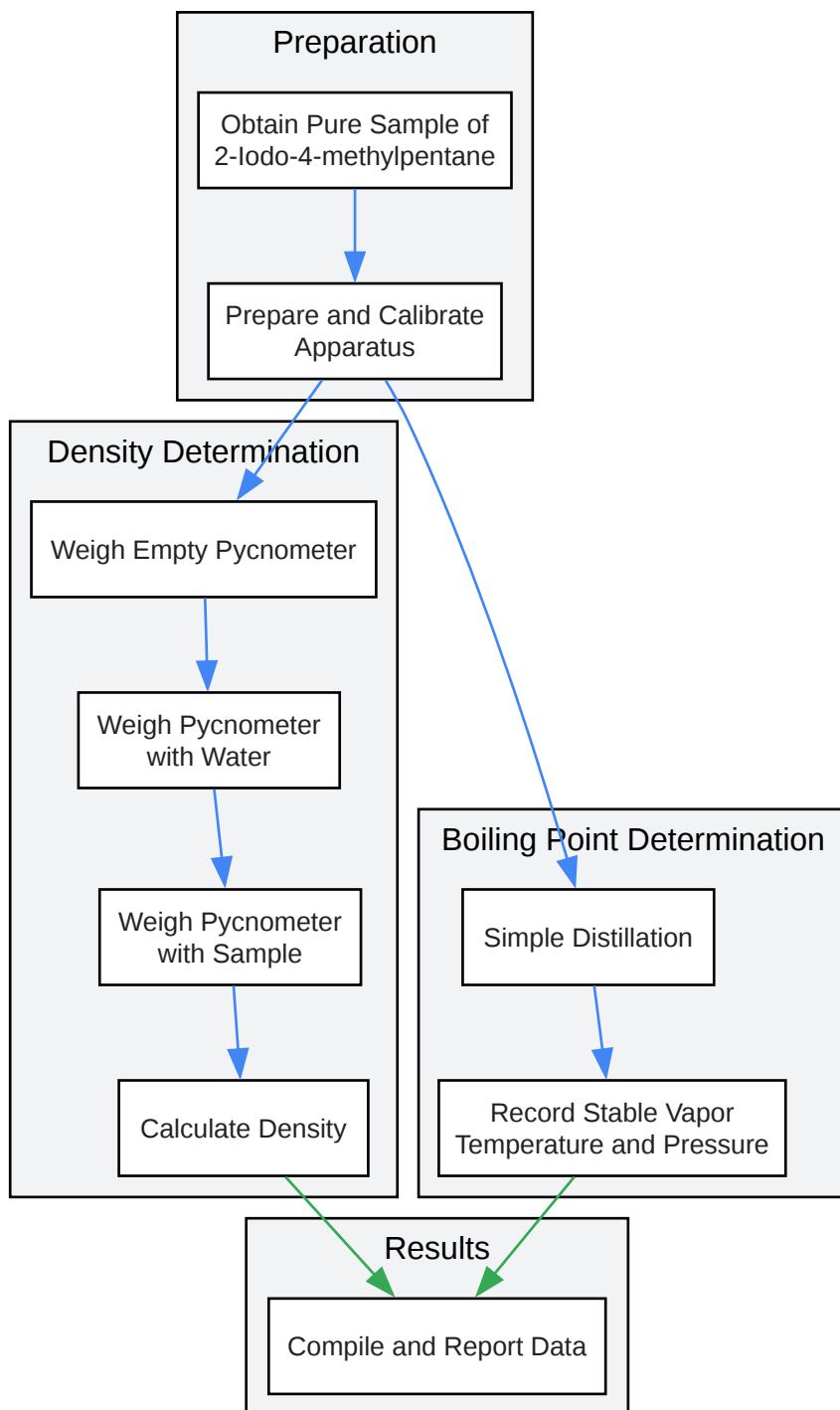
Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- The sample liquid (**2-Iodo-4-methylpentane**)
- Deionized water (for calibration)


Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with a small amount of water exiting the capillary. Dry the outside of the pycnometer and record its mass.
- Empty and dry the pycnometer again.
- Fill the pycnometer with the sample, **2-Iodo-4-methylpentane**, and repeat step 3.
- Dry the exterior and record the mass of the pycnometer filled with the sample.
- Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature

Generalized Experimental Workflow

The following diagram outlines the logical flow of the experimental determination of the boiling point and density of a liquid organic compound.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R)-2-iodo-4-methylpentane | C6H13I | CID 89597245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-4-methylpentane | C6H13I | CID 6429788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 2-Iodo-4-methylpentane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2614814#physical-properties-of-2-iodo-4-methylpentane-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

